molecular formula C6H5N5O2 B600526 Isoxanthopterin CAS No. 529-69-1

Isoxanthopterin

Cat. No.: B600526
CAS No.: 529-69-1
M. Wt: 179.14 g/mol
InChI Key: GLKCOBIIZKYKFN-UHFFFAOYSA-N
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Description

Isoxanthopterin is a pteridine derivative, specifically a pteridine analog of guanine. It is a naturally occurring compound found in various organisms, including crustaceans and insects. This compound is known for its role in pigmentation and its unique optical properties, making it an important subject of study in both biological and chemical research .

Scientific Research Applications

Isoxanthopterin has several scientific research applications:

Safety and Hazards

Isoxanthopterin is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Crystals of isoxanthopterin, a pteridine analog of guanine, form both the image-forming “distal” mirror and the intensity-enhancing tapetum reflector in the compound eyes of some decapod crustaceans . This discovery raises the question of which other organic molecules may be used to form crystals with superior reflective properties either in organisms or in artificial optical devices .

Biochemical Analysis

Biochemical Properties

Isoxanthopterin plays a significant role in biochemical reactions. It is involved in the biosynthesis of pteridines, a class of compounds that includes folate-derived metabolites . Dihydropterin oxidase, an enzyme that catalyzes the oxidation of 7,8-dihydropteridines into their fully oxidized products, is involved in the biosynthesis of this compound .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been observed in the extracellular media from tumorigenic cell lines, indicating that it may play a role in cancer metabolism . It is also involved in the formation of reflective structures in the eyes of some aquatic animals, such as decapod crustaceans .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it forms part of the reflective structures in the eyes of decapod crustaceans, indicating that it can bind to certain proteins or other biomolecules in these organisms . The crystal structure of this compound has been determined, providing insights into how it interacts with other molecules at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in studies involving Drosophila melanogaster, it was found that the amounts of this compound were similar in wild type and white apricot mutants, suggesting that both types contain a xanthine dehydrogenase enzyme that catalyzes a number of reactions in the metabolic pathways .

Metabolic Pathways

This compound is involved in the metabolic pathways of pteridines, which include various cofactors and vitamins . It is a product of the activity of the enzyme dihydropterin oxidase, which is involved in the biosynthesis of pteridines .

Transport and Distribution

It is known to form part of the reflective structures in the eyes of decapod crustaceans, suggesting that it can be transported to specific locations within these organisms .

Subcellular Localization

In decapod crustaceans, it forms part of the reflective structures in the eyes, suggesting that it can be localized to specific subcellular compartments in these organisms .

Chemical Reactions Analysis

Isoxanthopterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different pteridine derivatives.

    Reduction: Reduction reactions can modify the pteridine ring structure.

    Substitution: this compound can undergo substitution reactions, particularly at the amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Isoxanthopterin is similar to other pteridine compounds such as:

This compound is unique due to its specific optical properties and its role in the reflective systems of crustacean eyes, which distinguishes it from other pteridine compounds .

Properties

IUPAC Name

2-amino-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKCOBIIZKYKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200949
Record name 2-Amino-4,7(1H,8H)-pteridinedione
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Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Isoxanthopterin
Source Human Metabolome Database (HMDB)
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Solubility

0.005 mg/mL
Record name Isoxanthopterin
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CAS No.

529-69-1
Record name Isoxanthopterin
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Record name Isoxanthopterin
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Record name Isoxanthopterin
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Record name Isoxanthopterin
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Record name 2-Amino-4,7(1H,8H)-pteridinedione
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Record name 2-aminopteridine-4,7-diol
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Record name ISOXANTHOPTERIN
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Customer
Q & A

A: Isoxanthopterin has been shown to bind to DNA in a specific manner. [] This binding enhances this compound's fluorescence, suggesting a close interaction, possibly intercalation. [] This interaction significantly affects the enzymatic activity of DNase. [] this compound also inhibits ribosomal RNA (rRNA) synthesis and, to a lesser extent, DNA synthesis in developing Oncopeltus fasciatus eggs. [, ] This inhibitory effect on rRNA synthesis coincides with the natural decrease of xanthopterin, another pteridine, during egg development. []

A: * Molecular formula: C6H5N5O2* Molecular weight: 179.13 g/mol* Spectroscopic data: this compound exhibits characteristic UV absorbance and fluorescence properties. The absorption and fluorescence emission spectra shift to lower energies with increasing pH, indicating protonation/deprotonation. [] The pKa values determined from these spectral shifts are 8.3 and 8.5, respectively. [] These changes are attributed to the protonation/deprotonation of the nitrogen atom at position 3. []

A: this compound forms crystals that can exist in different polymorphs. Research has identified both biogenic and synthetic polymorphs, each exhibiting unique crystal structures. [] Biogenic this compound crystals function as efficient reflectors in the eyes of decapod crustaceans. [, ] The high refractive index (n=1.96) calculated for the hydrogen-bonded plane of this compound crystals contributes to their excellent reflective properties. []

A: While this compound itself is not known to have catalytic properties, its production is linked to the enzyme xanthine dehydrogenase. This enzyme utilizes pterin as an alternate substrate and hydroxylates it to produce this compound in the presence of NAD+. [] This reaction is detectable due to the blue fluorescence emitted by this compound under long-wave ultraviolet light (365 nm). [] This property is utilized in a qualitative assay to estimate xanthine dehydrogenase activity in legume nodules. []

A: Yes, QM/MM molecular dynamics simulations have been employed to investigate the deamination process of this compound catalyzed by the enzyme this compound deaminase. [] These simulations, using updated PM3 parameters for zinc ions, suggest that histidine 285 (His285) plays a more crucial role than aspartic acid 336 (Asp336) in the proton transfer mechanism of this compound deamination. []

ANone: Research primarily focuses on the natural occurrence and biological roles of this compound, with limited information available regarding its stability and formulation for pharmaceutical purposes.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion of this compound is limited. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.

A: While this compound's biological effects have been observed, its potential therapeutic applications require further investigation. Studies primarily focus on its role in pteridine metabolism and its interactions with DNA and RNA synthesis. [, , ]

ANone: Resistance and cross-resistance mechanisms related to this compound have not been extensively studied.

ANone: Research primarily focuses on the natural occurrence and biological activity of this compound. Detailed toxicological studies and safety profiles are limited.

ANone: Specific drug delivery and targeting strategies for this compound have not been extensively researched.

ANone: Several analytical methods have been employed to characterize and quantify this compound.

  • High-performance liquid chromatography (HPLC): Used for separating and quantifying this compound in various biological samples, including urine. [, , , , , ]
  • Fluorescence detection (FLD): Utilized in conjunction with HPLC to detect and quantify this compound based on its fluorescence properties. [, , , ]
  • Electrospray ionization mass spectrometry (ESI-MS): Coupled with HPLC to provide accurate mass measurements for this compound identification and quantification. []
  • Synchronous fluorescence spectroscopy: Employed for rapid and sensitive determination of this compound in biological samples. [, , ]
  • Surface-enhanced Raman spectroscopy (SERS): Utilized for sensitive detection of this compound adsorbed onto silver colloids. []

ANone: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound.

ANone: Specific studies focusing on the dissolution rate and solubility of this compound in various media are scarce.

ANone: Validation of analytical methods used for quantifying this compound typically involves assessing accuracy, precision, and specificity. These studies are essential for ensuring reliable and reproducible measurements of this compound levels in biological samples.

ANone: Information specifically addressing quality control and assurance measures for this compound during development, manufacturing, and distribution is limited.

ANone: Research on the potential of this compound to elicit an immune response and strategies to modulate its immunogenicity is limited.

ANone: Specific information regarding interactions between this compound and drug transporters is currently unavailable.

ANone: Detailed research on this compound's potential to affect drug-metabolizing enzymes is scarce.

ANone: Research primarily focuses on the natural occurrence and biological roles of this compound. Specific studies on its compatibility with biological systems and its biodegradability are limited.

ANone: While this compound is a naturally occurring pteridine, information regarding specific alternatives or substitutes with comparable biological activity is scarce.

ANone: Detailed information on recycling and waste management practices specifically for this compound is limited.

ANone: Research on this compound often utilizes standard laboratory equipment and techniques for chemical synthesis, separation, characterization, and biological assays. Specialized instruments, such as those used for fluorescence spectroscopy and mass spectrometry, are employed for detailed analysis.

A: Research on this compound and its related compounds, pteridines, has a rich history, dating back to early studies on pigments found in insects and other organisms. [, ] Significant milestones include:

  • Early synthesis and characterization: this compound was first synthesized in the 1940s. []
  • Identification as a natural product: this compound was found in various organisms, including insects, fish, and amphibians, and its role in pigmentation was investigated. [, , , ]
  • Elucidation of its biosynthesis: The biosynthetic pathway of this compound, involving enzymes like xanthine dehydrogenase, was gradually elucidated. [, , ]
  • Discovery of its interactions with DNA and RNA: Studies revealed the binding of this compound to DNA and its inhibitory effects on nucleic acid synthesis. [, ]
  • Exploration of its biological activities: this compound's potential roles in various biological processes, such as cell differentiation, apoptosis, and oxidative stress, have been investigated. [, , ]

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